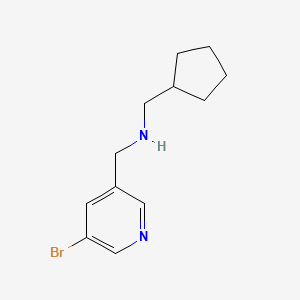

1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine

Description

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-1-cyclopentylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-5-11(8-15-9-12)7-14-6-10-3-1-2-4-10/h5,8-10,14H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHOAZRJDLJJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNCC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can effectively target the Wnt signaling pathway, which is often dysregulated in cancer .

Neurological Disorders

The compound has also been explored for its neuroprotective properties. It has shown promise in preclinical models for conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter levels and reducing neuroinflammation .

Synthesis of Novel Materials

In material science, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine serves as a precursor for synthesizing novel organic materials. Its unique structure allows it to be incorporated into polymers and other materials that exhibit enhanced electrical and thermal properties .

Catalysis

The compound has been utilized in catalytic processes, particularly in the synthesis of heterocyclic compounds. Its ability to act as a ligand in metal-catalyzed reactions has been documented, facilitating various transformations under mild conditions .

Building Block for Synthesis

As a versatile building block, 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is used in the synthesis of more complex molecules. Its bromine atom serves as a functional group for further substitution reactions, allowing chemists to create a diverse array of derivatives with potential biological activities .

Case Studies

Mechanism of Action

The mechanism by which 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine core can bind to specific sites on these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Cyclopropylmethyl vs. Cyclopentylmethyl Substitution

1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine (QD-9156) :

Furan-2-ylmethyl Substitution

- 1-(5-Bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine :

Ethyl and Isopropyl Substitutions

N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine :

N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine :

Halogen and Heterocycle Variations

Chlorine vs. Bromine Substitution

- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine: Structure: Chlorine replaces bromine; methylamine replaces cyclopentylmethyl. Methylamine’s small size improves solubility but limits lipophilicity. Data: CAS 120739-62-0 .

- (5-Bromo-2-chloropyridin-3-yl)methanamine: Structure: Dual halogen substitution (Br and Cl). Safety data indicate standard handling protocols .

Pyrazine vs. Pyridine Core

Aromatic System Modifications

Chromen-Based Analogs

- N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i): Structure: Chromen system replaces pyridine. Cyclopentylamine retains lipophilicity. Data: Studied for antiviral activity but lacks direct comparison data .

Key Findings and Implications

- Lipophilicity vs. Solubility : Cyclopentylmethyl substitution in the target compound likely optimizes lipophilicity for membrane penetration, whereas smaller substituents (e.g., cyclopropylmethyl, ethyl) favor solubility.

- Halogen Effects : Bromine enhances halogen bonding compared to chlorine, critical for target engagement in biological systems.

- Structural Flexibility : Heterocycle variations (e.g., pyrazine, chromen) alter electronic properties and binding modes, suggesting tunability for specific applications.

Biological Activity

1-(5-Bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through a series of chemical reactions involving brominated pyridine derivatives and cyclopentylmethyl amines. The synthesis typically involves:

- Bromination : The introduction of a bromine atom at the 5-position of pyridine.

- Alkylation : The reaction of the brominated pyridine with cyclopentylmethyl amine to form the desired methanamine derivative.

The molecular formula for this compound is .

Research indicates that 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor in the Wnt signaling pathway, which is crucial in various cellular processes including proliferation and differentiation .

Pharmacological Effects

The compound has demonstrated several pharmacological effects:

- Antitumor Activity : In vitro studies suggest that this compound may inhibit the growth of cancer cells, particularly in p53-deficient tumors, by modulating pathways involved in cell survival and apoptosis .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

In Vitro Studies

In vitro assays have shown that 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine effectively inhibits cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of migration |

These findings highlight its potential as a therapeutic agent against multiple cancer types.

Toxicology

While preliminary toxicity assessments indicate that 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine may pose some risks, such as acute toxicity upon ingestion or skin contact , detailed toxicological profiles are still required to establish safety parameters for clinical use.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyridine ring undergoes substitution reactions with nucleophiles. This reactivity is leveraged in cross-coupling and functionalization reactions.

Example Reaction:

Suzuki–Miyaura Coupling

The bromopyridine moiety participates in palladium-catalyzed cross-coupling with boronic acids. For instance, reaction with arylboronic acids under Pd catalysis yields biaryl derivatives.

Conditions :

-

Catalyst: Pd(OAc)₂ (2.5 mol%)

-

Ligand: Xantphos (5 mol%)

-

Base: K₂CO₃

-

Solvent: CPME (cyclopentyl methyl ether)

Amine Functionalization

The primary amine group undergoes alkylation, acylation, and condensation reactions.

Alkylation

Reaction with alkyl halides (e.g., benzyl chloride) in the presence of NaN(SiMe₃)₂ in THF forms secondary amines.

Conditions :

Acylation

Acetylation with acetyl chloride produces the corresponding amide.

Conditions :

Imine Formation

Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases.

Conditions :

-

Aldehyde (1.1 equiv), MgSO₄ (drying agent)

-

Solvent: Ethanol

-

Temperature: Reflux, 4 h

Yield : 70–75%

Reductive Amination

The amine reacts with ketones (e.g., acetophenone) under reductive conditions to form tertiary amines.

Conditions :

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under strong oxidative conditions.

Conditions :

-

Oxidizing agent: H₂O₂ (30%), FeSO₄ catalyst

-

Solvent: AcOH

-

Temperature: 50°C, 3 h

Yield : 55–60%

Solvent Effects on Reactivity

CPME enhances reaction efficiency in organometallic transformations due to its high boiling point (106°C) and low polarity.

| Reaction Type | Solvent | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Suzuki coupling | CPME | 90 | >95% | |

| Alkylation | THF | 80 | 85% | |

| Reductive amination | MeOH | 65 | 70% |

Stability Under Basic Conditions

The compound remains stable when treated with strong bases (e.g., LDA or NaHMDS), enabling deprotonation for further functionalization .

Key Mechanistic Insights:

-

Bromine Reactivity : The electron-withdrawing pyridine ring activates the bromine for NAS, facilitating cross-coupling.

-

Amine Basicity : The cyclopentylmethyl group increases steric bulk but does not significantly hinder nucleophilic reactions at the amine .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Preparation Methods

Starting Material Preparation and Pyridine Functionalization

The 5-bromopyridin-3-yl fragment is typically sourced from commercially available 5-bromopyridine derivatives or synthesized via bromination of pyridine precursors. For example, 5-bromopyridine-3-carbaldehyde can serve as a key intermediate for subsequent amine coupling.

Introduction of the Cyclopentylmethylamine Group

The N-(cyclopentylmethyl) moiety is introduced through reductive amination of the 5-bromopyridine-3-carbaldehyde with cyclopentylmethylamine. This reaction is catalyzed by mild reducing agents such as sodium triacetoxyborohydride, which selectively reduces the formed imine intermediate to the secondary amine.

Typical reductive amination procedure:

- Mix 5-bromopyridine-3-carbaldehyde with cyclopentylmethylamine in an appropriate solvent (e.g., dichloromethane or methanol).

- Add sodium triacetoxyborohydride slowly under stirring at room temperature.

- Allow the reaction to proceed for several hours (often overnight).

- Quench the reaction, extract, and purify the product by column chromatography.

This method yields the target compound with good selectivity and moderate to high yields.

Alternative Synthetic Routes

Another approach involves nucleophilic substitution on a halogenated pyridine derivative with cyclopentylmethylamine under basic or phase-transfer catalysis conditions. However, reductive amination remains the most straightforward and widely used method.

Purification and Characterization

The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and heptane or dichloromethane/methanol mixtures. The purified compound is typically obtained as an off-white solid.

Characterization is performed using:

- LC-MS: To confirm molecular ion peaks corresponding to the expected molecular weight (269.18 g/mol).

- NMR spectroscopy (^1H and ^13C): To verify the chemical environment of the pyridine ring and cyclopentylmethyl substituent.

- Melting point and elemental analysis for purity assessment.

Data Table Summarizing Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromopyridine-3-carbaldehyde synthesis | Commercially available or bromination of pyridine derivatives | N/A | Starting material |

| Reductive amination | 5-bromopyridine-3-carbaldehyde, cyclopentylmethylamine, sodium triacetoxyborohydride, solvent (DCM/MeOH), RT, overnight | 60-85 | Mild conditions, selective amine formation |

| Purification | Silica gel chromatography (EtOAc/heptane gradient) | - | Off-white solid product |

| Characterization | LC-MS, NMR, melting point | - | Confirms structure and purity |

Research Findings and Practical Considerations

- The reductive amination step is critical for high yield and purity. Use of sodium triacetoxyborohydride is preferred due to its selectivity and mildness compared to sodium cyanoborohydride.

- Reaction temperature and solvent choice influence the rate and selectivity; room temperature in dichloromethane or methanol is standard.

- Phase-transfer catalysis or base-mediated nucleophilic substitution can be alternatives but may require harsher conditions and lead to side reactions.

- Bromine substitution on the pyridine ring remains stable under reductive amination conditions, allowing for further functionalization if needed.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine, and how can purity be validated?

- Methodological Answer : Synthesis can be achieved via reductive amination or nucleophilic substitution, adapting protocols from structurally similar compounds. For example, General Method C in uses aldehydes (e.g., 2-methoxynicotinaldehyde) and amines under catalytic hydrogenation. Purity is validated using ¹H/¹³C NMR (to confirm substituent integration and stereochemistry) and HRMS (to verify molecular ion peaks, e.g., [M+H]⁺ with <2 ppm error) . For bromopyridine intermediates, cross-coupling reactions (e.g., Suzuki) may be employed, as seen in for methyl 2-(5-bromopyridin-3-yl)acetate .

Q. How can solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer : Solubility profiling in DMSO, water, and PBS (pH 7.4) is critical. highlights solubility data for related methanamine salts (e.g., dihydrochloride forms), which enhance aqueous solubility. Stability studies under varying temperatures (4°C to 37°C) and pH (3–9) should employ HPLC-UV or LC-MS to monitor degradation products over 24–72 hours .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H NMR : Key signals include the cyclopentylmethyl group (δ 1.5–2.2 ppm, multiplet) and pyridinyl protons (δ 8.2–8.8 ppm, doublets) .

- ¹³C NMR : The brominated pyridine carbon resonates at δ 120–130 ppm, while the methanamine carbon appears at δ 40–50 ppm .

- HRMS : Expected [M+H]⁺ for C₁₂H₁₆BrN₂: calculated 283.0455, observed 283.0452 (error: 1.06 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5-bromo substituent and cyclopentylmethyl group?

- Methodological Answer :

- Bromo Substitution : Replace bromine with other halogens (Cl, I) or functional groups (NH₂, OMe) to assess electronic effects on receptor binding (e.g., serotonin receptors in ).

- Cyclopentylmethyl Modification : Test linear (pentyl) or branched (adamantyl) analogs to evaluate steric effects. shows that methanamine ligands with bulky substituents influence metal complex stability and bioactivity .

- Assays : Use radioligand binding (for receptor affinity) and functional assays (e.g., cAMP accumulation for GPCRs) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT₂C), referencing homology models from .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residues (e.g., Asp134 for 5-HT₂C agonism) .

- QSAR Models : Train datasets from PubChem () to correlate substituent properties (logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in reported pharmacological data for bromopyridinyl methanamines?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, agonist vs. antagonist mode) from (serotonin receptor agonism) and (antimicrobial activity).

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols (e.g., 1–100 µM range, triplicate runs).

- Off-Target Screening : Use panels like Eurofins CEREP to identify confounding interactions (e.g., monoamine transporters) .

Q. What strategies mitigate challenges in isolating diastereomers during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) to resolve enantiomers.

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) based on ’s purification of bromopyridine intermediates.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for stereoselective amidation, as in ’s ligand synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.